Capsicoside A

Description

Contextualization within Capsicum Secondary Metabolites

Capsicoside A is a naturally occurring steroidal saponin found within plants of the Capsicum genus, which encompasses a wide variety of peppers. rjpponline.orghmdb.ca These plants are renowned for their rich and diverse array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. Instead, these metabolites often play a crucial role in the plant's defense mechanisms and interaction with its environment.

The secondary metabolites of Capsicum species can be broadly categorized and include pungent compounds known as capsaicinoids, which are responsible for the characteristic "heat" of chili peppers. nih.gov Other significant classes of compounds present are carotenoids, which impart the vibrant red, yellow, and orange colors to the fruits, as well as flavonoids and various phenolic compounds. rjpponline.orgnih.gov

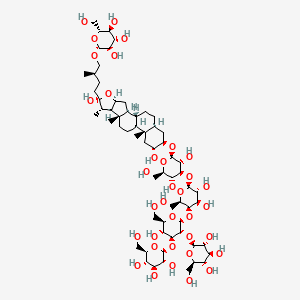

Within this complex chemical landscape, this compound is classified as a furostanol steroidal glycoside. rjpponline.orguaiasi.ro Steroidal saponins are a major group of glycosides, which are compounds containing a carbohydrate molecule (glycon) bound to a non-carbohydrate moiety (aglycone). In the case of this compound, the aglycone is a steroid with a furostanol skeleton. hmdb.cafoodb.ca These compounds are primarily found in the seeds of the Capsicum annuum plant. rjpponline.orguaiasi.robcrcp.ac.in

Historical Perspectives in Phytochemical Investigation

The exploration of the chemical constituents of Capsicum plants has a long history, dating back to the isolation of capsaicin in the 19th century. mdpi.com However, the focus on non-pungent compounds like steroidal saponins is a more recent area of phytochemical investigation. The discovery and characterization of these compounds have been driven by advancements in analytical techniques that allow for the separation and identification of complex molecules from plant extracts.

In 1994, a significant contribution to this field was made by Yahara and his colleagues. Through their work on the methanolic extract of the roots and seeds of Capsicum annuum, they successfully identified four new steroidal glycosides, which they named this compound, B, C, and D. bcrcp.ac.in This discovery was a pivotal moment in the study of Capsicum saponins, opening the door for further research into their chemical structures, biosynthesis, and potential biological activities. The elucidation of the structure of this compound and its congeners was made possible through the application of sophisticated spectroscopic methods, which are essential tools in modern natural product chemistry.

Propriétés

Numéro CAS |

54999-56-3 |

|---|---|

Formule moléculaire |

C63H106O35 |

Poids moléculaire |

1423.5 g/mol |

Nom IUPAC |

2-[4-[16-[5-[3-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,15-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C63H106O35/c1-21(20-86-55-46(80)42(76)37(71)30(14-64)88-55)7-10-63(85)22(2)36-29(98-63)12-26-24-6-5-23-11-28(27(70)13-62(23,4)25(24)8-9-61(26,36)3)87-56-49(83)45(79)51(35(19-69)93-56)94-60-54(53(41(75)34(18-68)92-60)96-58-48(82)44(78)39(73)32(16-66)90-58)97-59-50(84)52(40(74)33(17-67)91-59)95-57-47(81)43(77)38(72)31(15-65)89-57/h21-60,64-85H,5-20H2,1-4H3 |

Clé InChI |

MFHFOWCCIUBMFM-UHFFFAOYSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

SMILES canonique |

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Origine du produit |

United States |

Natural Occurrence and Distribution of Capsicoside a

Plant Sources and Specific Tissue Localization

Capsicoside A has been identified as a constituent of plants belonging to the Capsicum genus, which is part of the Solanaceae family. nih.govnih.gov Research has pinpointed its presence in Capsicum annuum L., a species that encompasses a wide variety of peppers, from sweet bell peppers to hot chili peppers. nih.govuaiasi.ro While present in different parts of the plant, studies have shown a specific accumulation in certain tissues.

Four new steroidal glycosides, including this compound, were isolated from the roots and seeds of Capsicum annuum var. conoides and Capsicum annuum var. fasciculatum. capes.gov.br Another study confirmed that metabolites in chili seeds are predominantly saponins, including this compound, where they may serve as reserve nutrients. mdpi.com

Occurrence of this compound in Capsicum annuum

| Plant Species | Varieties | Specific Tissue | Reference |

|---|---|---|---|

| Capsicum annuum L. | Not specified | Seed | nih.govuaiasi.rousda.gov |

| Capsicum annuum L. | var. conoides, var. fasciculatum | Seeds and Roots | capes.gov.br |

| Capsicum annuum L. (Pepper) | Not specified | Defatted Seeds | researchgate.net |

| Tabasco Chili Pepper | Not specified | Seeds | mdpi.com |

The primary and most consistently reported source of this compound is the seeds of Capsicum annuum. nih.govuaiasi.rousda.gov It has been successfully obtained through alcoholic extraction from pepper seeds. uaiasi.ro Further research involving bioassay-guided fractionation of ethanolic extracts from defatted pepper seeds led to the successful isolation of this compound, confirming the seed as a significant repository for this compound. researchgate.net The compound's presence has also been noted in the roots of certain C. annuum varieties, though the seeds are the most cited location. capes.gov.br

Biosynthetic Considerations for Furostanol Saponins in Capsicum spp.

This compound is a furostanol saponin, a subgroup of steroidal saponins. nih.gov The biosynthesis of these complex molecules involves a multi-stage process starting from basic carbon precursors and involving numerous enzymatic modifications. nih.govresearchgate.net

The journey to synthesizing saponins in plants begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are produced via two main pathways: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. mdpi.commdpi.com

These initial blocks are assembled to form the 30-carbon linear precursor, squalene. nih.gov Squalene then undergoes oxidation by the enzyme squalene epoxidase (SQE) to form 2,3-oxidosqualene, a critical branching point for the synthesis of various cyclic compounds. mdpi.commdpi.com For steroidal saponins, 2,3-oxidosqualene is first cyclized by cycloartenol synthase (CAS) to produce cycloartenol, which is the dedicated precursor for plant sterols. nih.govmdpi.com Through a series of further reactions, cycloartenol is converted to cholesterol, which serves as the direct precursor for the aglycone (non-sugar) core of steroidal saponins, including the furostanols. nih.gov

Following the synthesis of the cholesterol backbone, the formation of a specific furostanol saponin like this compound requires extensive tailoring of the aglycone structure. nih.gov This process is catalyzed by several families of enzymes. mdpi.com The biosynthesis of steroidal saponins can be broadly categorized into three stages: the creation of 2,3-oxidosqualene, the generation of cholesterol from this precursor, and the final formation of saponins through hydroxylation, oxidation, and glycosylation of the cholesterol molecule. nih.govresearchgate.net

The key enzyme classes involved in these modifications are:

Cytochrome P450 monooxygenases (CYPs): This large family of enzymes is responsible for critical oxidation and hydroxylation reactions at various positions on the steroid skeleton. nih.govmdpi.com These reactions are essential for creating the structural diversity seen among saponins. mdpi.com

UDP-glycosyltransferases (UGTs): These enzymes play a crucial role in the final steps of biosynthesis. mdpi.com UGTs are responsible for attaching various sugar moieties to the aglycone core, a process known as glycosylation. nih.govmdpi.com This step is vital for the stability and water solubility of the final saponin molecule. mdpi.com

While the precise genes and specific enzymes that catalyze each step in the formation of this compound within Capsicum annuum have not been fully elucidated, the presence of active CYP and UGT enzyme systems for the production of other secondary metabolites in the genus is well-documented. nih.govresearchgate.net The fundamental pathways and enzyme families for steroidal saponin synthesis are considered to be conserved, although the specific catalytic steps that differentiate the production of various steroidal saponins from the cholesterol precursor are still an active area of research. nih.gov

Key Precursors and Enzymes in Furostanol Saponin Biosynthesis

| Molecule/Enzyme Class | Role in Pathway | Reference |

|---|---|---|

| Mevalonate (MVA) & Methylerythritol 4-phosphate (MEP) pathways | Produce initial 5-carbon precursors (IPP, DMAPP) | mdpi.commdpi.com |

| 2,3-Oxidosqualene | Common precursor for sterols and triterpenoids | nih.govmdpi.com |

| Cycloartenol | Dedicated precursor for plant sterols, formed from 2,3-oxidosqualene | nih.govmdpi.com |

| Cholesterol | Direct precursor for the steroidal saponin backbone | nih.gov |

| Cytochrome P450s (CYPs) | Catalyze hydroxylation and oxidation of the steroid backbone | nih.govmdpi.com |

| UDP-glycosyltransferases (UGTs) | Attach sugar moieties to the aglycone (glycosylation) | nih.govmdpi.com |

Isolation and Purification Methodologies for Capsicoside a

Extraction Techniques from Plant Material

The primary step in isolating Capsicoside A is its efficient extraction from the plant material, typically dried and ground pepper seeds. nih.gov. This process aims to liberate the target compound from the cellular matrix into a solvent. nih.gov. The choice of extraction method and solvent is paramount and depends on the physicochemical properties of this compound, particularly its polarity.

Conventional solvent extraction is a foundational technique for obtaining crude extracts containing this compound. This method relies on the principle of dissolving the target compound in a suitable solvent system. tuiasi.ro. The selection of the solvent is crucial; polar solvents are generally employed for the extraction of glycosides like saponins. nih.gov.

Commonly used methods include:

Maceration : This simple technique involves soaking the powdered plant material in a chosen solvent (menstruum) for an extended period in a sealed container. nih.gov. For instance, a water extract of red pepper seeds has been prepared by mixing the powder with water (1:9 w/w) and extracting at 4°C for 24 hours. .

Soxhlet Extraction : This is a continuous extraction method where the plant material is repeatedly exposed to fresh, warm solvent, which can lead to a higher yield. mdpi.comyoutube.com. For example, dried powder of Capsicum annuum fruits has been exhaustively extracted using 95% methanol in a Soxhlet apparatus for 50 hours. phcog.com.

Reflux Extraction : This method involves boiling the solvent with the plant material, which can enhance extraction efficiency due to the elevated temperature.

The choice of solvent significantly impacts the extraction yield and the profile of co-extracted compounds. Studies on Capsicum species have utilized a range of solvents, with alcohols being particularly common. nih.gov. An ethanolic extract from defatted pepper seeds was successfully used as the starting point for the isolation of this compound. researchgate.net. Other solvents like methanol, acetonitrile, and acetone are also widely used for extracting bioactive compounds from Capsicum. tuiasi.roresearchgate.net. The addition of water to organic solvents can sometimes improve the extraction efficiency for certain compounds. researchgate.net.

| Solvent System | Plant Part | Extraction Method | Reference |

|---|---|---|---|

| Ethanol | Defatted Pepper Seeds | Bioassay-Guided Fractionation | researchgate.net |

| Water | Red Pepper Seeds | Maceration (4°C, 24h) | |

| 95% Methanol | Fruits | Soxhlet (50h) | phcog.com |

| Acetonitrile | Dried Fruit Powder | - | scispace.com |

| Ethyl Acetate | Dried Green Chili Powder | Maceration (6h) | nih.gov |

To overcome the limitations of conventional methods, such as long extraction times and large solvent volumes, advanced technologies are increasingly employed. researchgate.net. These "green" techniques can enhance extraction efficiency and reduce environmental impact. unirioja.esmdpi.com.

Ultrasound-Assisted Extraction (UAE) : This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the matrix, facilitating the release of phytochemicals and enhancing solvent penetration. unirioja.esresearchgate.net. Studies on Capsicum have shown that UAE can significantly reduce extraction time compared to conventional methods. nih.gov. Key parameters that are optimized include solvent type, temperature, time, and sample-to-solvent ratio. nih.govbohrium.com. For instance, an optimal UAE method for capsaicinoids from peppers used methanol as the solvent at 50°C for 10 minutes. nih.govbohrium.com.

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant material directly and rapidly. mdpi.com. This localized heating creates pressure within the plant cells, causing them to rupture and release their contents into the solvent. researchgate.net. MAE offers significant advantages, including shorter extraction times, reduced solvent consumption, and often higher extraction yields compared to traditional methods like reflux. researchgate.netcore.ac.uk. An optimized MAE method for capsaicinoids from fresh peppers used 100% ethanol at 125°C for 5 minutes. core.ac.uknih.gov.

| Technology | Principle | Typical Parameters (for Capsicum) | Advantages | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. | Solvent: 95% Ethanol; Temp: 45°C; Time: 3h | Reduced time, lower temperature operation. | nih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid, localized heating. | Solvent: Acetone; Power: 30%; Time: 7 min | Significant savings in time and energy, high efficiency. | researchgate.net |

Solvent-Based Extraction Approaches

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is an indispensable technique for the separation and purification of the target molecule, this compound, from this mixture. nih.govjournalagent.com. The principle of chromatography relies on the differential partitioning of components between a stationary phase and a mobile phase. journalagent.comkhanacademy.org.

Bioassay-guided fractionation is a powerful strategy used to isolate biologically active compounds from natural sources. This approach systematically links chemical fractionation with pharmacological screening. researchgate.net. In the case of this compound, it was successfully isolated from an ethanolic extract of defatted pepper seeds using this method. researchgate.net.

The typical workflow is as follows:

A crude extract is prepared and tested for a specific biological activity (e.g., anti-adipogenic activity). researchgate.net.

If the crude extract is active, it is subjected to a primary fractionation step, often using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). mdpi.com.

Each fraction is then tested in the bioassay. The most active fraction is selected for further separation.

The active fraction is subjected to further chromatographic separation, such as column chromatography, and the resulting sub-fractions are again assayed. phcog.com.

This iterative process of separation and bio-testing continues until a pure, active compound is isolated. researchgate.net.

This methodology led to the identification of this compound and Capsicoside G as the compounds responsible for the anti-adipogenic effects of the pepper seed extract. researchgate.net.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the final purification and analysis of compounds like this compound. nih.govwaters.com. It offers high resolution, speed, and sensitivity. nih.gov.

For the separation of saponins, which are moderately polar, Reverse-Phase HPLC (RP-HPLC) is most commonly used. nih.gov. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile and/or methanol with water. scispace.comnih.gov. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with different polarities from the complex extract. researchgate.net.

The general procedure for purification involves:

Column Chromatography : The crude active fraction is often first separated using low-pressure column chromatography over a stationary phase like silica gel. phcog.comisroset.org. Elution with a solvent gradient (e.g., petroleum ether-chloroform) provides partially purified fractions. phcog.com.

Preparative HPLC : The enriched fractions from column chromatography are then subjected to preparative HPLC to isolate the pure compound. This uses larger columns and higher flow rates than analytical HPLC to yield sufficient quantities of the purified substance. .

Analytical HPLC : This is used to check the homogeneity of the collected fractions and determine the purity of the final isolated compound. isroset.org.

| Parameter | Typical Condition for Capsicum Analysis | Purpose | Reference |

|---|---|---|---|

| Column | Reverse Phase C18 | Separation based on hydrophobicity. | rsu.ac.th |

| Mobile Phase | Acetonitrile and/or Methanol with Water (often with acid like acetic acid) | Elutes compounds from the column. | nih.govrsu.ac.th |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex extracts. | researchgate.netnih.gov |

| Detector | UV/Vis or Diode Array Detector (DAD) | Detects and quantifies compounds as they elute. | nih.gov |

| Wavelength | ~280 nm (for capsaicinoids, would be different for saponins which lack strong chromophores) | Specific wavelength for maximum absorbance of the target analyte. | rsu.ac.thnih.gov |

Purity Assessment and Quantification Methods

Once this compound has been isolated, its purity must be rigorously assessed, and its quantity in extracts or fractions determined.

Purity Assessment : The purity of the isolated this compound is typically determined using analytical HPLC. A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram under multiple detection conditions. . The purity is often expressed as a percentage based on the peak area relative to the total area of all peaks in the chromatogram. A purity of over 95% is generally required for a compound to be considered pure for biological and chemical studies. .

For definitive structural confirmation and purity verification, spectroscopic methods are essential:

Mass Spectrometry (MS) , particularly coupled with HPLC (LC-MS), provides the molecular weight of the compound, which is a fundamental indicator of its identity. researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) provides detailed information about the chemical structure, confirming the identity and stereochemistry of the isolated molecule. researchgate.netphcog.com. The absence of extraneous signals in NMR spectra is a strong indicator of high purity.

Quantification Methods : Quantitative analysis of this compound is performed using analytical HPLC, typically with a UV or Diode Array Detector (DAD). rsu.ac.th. The method relies on comparing the detector response (peak area) of the analyte in a sample to that of a certified pure standard of this compound.

The standard procedure involves creating a calibration curve by injecting known concentrations of the pure standard and plotting the peak area against the concentration. rsu.ac.th. The resulting linear equation allows for the accurate calculation of the concentration of this compound in an unknown sample based on its measured peak area. waters.com. Method validation is crucial to ensure the accuracy, precision, linearity, and robustness of the quantitative analysis. rsu.ac.th.

Structural Elucidation and Definitive Characterization of Capsicoside a

Determination of Absolute Configuration and Stereochemistry

The determination of the absolute configuration of the numerous stereogenic centers in Capsicoside A is a critical final step in its structural characterization. wikipedia.orgsioc-journal.cn A molecule's biological function is intrinsically tied to its specific three-dimensional arrangement. pdx.edu The absolute configuration is described using the Cahn-Ingold-Prelog (CIP) R/S notation. libretexts.org

The stereochemistry of this compound was determined through a combination of advanced NMR analysis (such as NOESY to determine through-space proton proximities), polarimetry, and chemical degradation followed by comparison with standards. The optical rotation of this compound has been reported, providing confirmation of its chiral nature. The full IUPAC name of this compound precisely defines the stereochemistry at each chiral center. nih.govjst.go.jp For example, acid hydrolysis of the saponin breaks the glycosidic bonds, releasing the individual monosaccharides. These can then be identified and their absolute configuration (D or L) determined by comparing their properties (e.g., via chromatography or optical rotation) with authentic standards.

Elucidation of Glycosidic Linkages and Aglycone Structure

This compound is a glycoside, meaning it consists of a non-sugar part (the aglycone) bonded to a sugar part (the glycone). wikipedia.org

The aglycone of this compound is a steroid with a furostane-type skeleton. naturalproducts.netfoodb.ca This structure is a C27 steroid characterized by a five-membered tetrahydrofuran ring fused to the steroidal D-ring.

The glycone portion is a complex oligosaccharide chain attached to the aglycone via an O-glycosidic bond. wikipedia.orglibretexts.org The complete elucidation of the structure requires identifying the constituent monosaccharides, their ring forms (pyranose or furanose), their anomeric configuration (α or β), and the specific carbons through which they are linked. khanacademy.orgsavemyexams.com This information is primarily derived from long-range HMBC correlations in NMR spectroscopy, which show connectivity between the anomeric proton of one sugar and a carbon atom of the adjacent sugar or the aglycone. For this compound, the structure consists of five monosaccharide units attached in a branched chain at the C-3 position of the aglycone, with an additional glucose unit attached at the C-26 position. acs.orgjst.go.jp

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glucose |

| Maltose |

| Fructose |

| Galactose |

| Sucrose |

In Vitro Biological Activities and Underlying Molecular Mechanisms of Capsicoside a

Anti-Adipogenic Research

Adipogenesis is the complex process by which preadipocytes differentiate into mature, lipid-storing adipocytes. An excess of this process contributes to the development of obesity. Research has focused on identifying natural compounds that can modulate this pathway, with Capsicoside A emerging as a candidate.

The 3T3-L1 cell line, derived from mouse embryos, is a well-established and widely used in vitro model for studying adipocyte differentiation. jmb.or.kr These preadipocyte cells can be chemically induced to differentiate into mature adipocytes, making them an ideal system to screen for anti-adipogenic compounds.

Bioassay-guided fractionation of extracts from defatted pepper seeds identified this compound as an active anti-adipogenic compound. researchgate.net Studies have shown that treatment with this compound inhibits the differentiation of 3T3-L1 preadipocytes into mature adipocytes. unl.edu This inhibitory effect is crucial as it suggests a potential to control the increase in fat cell number.

A hallmark of adipocyte differentiation is the accumulation of triglycerides within the cell, forming visible lipid droplets. The effectiveness of an anti-adipogenic agent is often quantified by its ability to reduce this intracellular lipid accumulation.

In vitro experiments demonstrate that this compound significantly reduces the buildup of lipids in 3T3-L1 adipocytes in a dose-dependent fashion. researchgate.net By staining the lipid droplets with Oil Red O, researchers have been able to visualize and quantify this reduction. At concentrations ranging from 1 to 20 µg/mL, this compound was shown to decrease lipid content without inducing cytotoxicity, indicating a specific effect on adipogenesis rather than general cell health. researchgate.net

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

| Concentration (µg/mL) | Inhibition of Lipid Accumulation | Cytotoxicity |

|---|---|---|

| 1-20 | Dose-dependent reduction | Not observed |

This table summarizes findings that this compound reduces intracellular lipid accumulation in a dose-dependent manner without affecting cell viability. researchgate.net

The 5'-AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic pathways. nih.govnih.gov Activation of AMPK generally shifts cellular processes from energy consumption (like fat synthesis) towards energy production (like fat oxidation).

While direct studies on this compound's effect on AMPK are emerging, research on extracts containing it provides strong clues. Water extracts from red pepper seeds, which contain this compound, have been shown to inhibit the differentiation of 3T3-L1 adipocytes by activating AMPK. unl.edu This activation is significant because AMPK phosphorylation is known to suppress the primary transcriptional regulators of adipogenesis. Furthermore, the closely related compound Capsicoside G, also found in pepper seeds, has been confirmed to suppress adipogenesis through the activation of the AMPK pathway. researchgate.netscispace.com This suggests a probable class effect for these furostanol saponins, making the AMPK pathway a key area of focus for understanding this compound's mechanism of action.

Adipocyte differentiation is orchestrated by a complex cascade of transcription factors. plos.org Two master regulators, peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα), are essential for the expression of genes that define the mature adipocyte phenotype. journalagent.comnih.govgoogle.com

Studies on red pepper seed water extract (RPS4), which contains this compound, demonstrated a dose-dependent downregulation in the expression of PPARγ and C/EBPα. unl.edu The extract also reduced the levels of sterol regulatory element-binding protein-1c (SREBP-1c), another key transcription factor in lipogenesis. Consequently, the expression of downstream target proteins, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), which are crucial enzymes for fat synthesis, was also suppressed. unl.edu This evidence indicates that this compound-containing extracts interfere with the fundamental genetic programming that drives the formation of fat cells.

Table 2: Regulation of Adipogenesis-Related Factors by Pepper Seed Extract

| Gene/Protein | Function | Effect of Extract |

|---|---|---|

| AMPK | Energy sensor, inhibits adipogenesis | Phosphorylation (Activation) |

| PPARγ | Master regulator of adipogenesis | Expression Reduced |

| C/EBPα | Master regulator of adipogenesis | Expression Reduced |

| SREBP-1c | Lipogenic transcription factor | Expression Reduced |

| FAS | Fatty acid synthesis enzyme | Expression Reduced |

| ACC | Fatty acid synthesis enzyme | Expression Reduced |

This table outlines the effects of red pepper seed water extract, containing this compound, on key molecular targets in the adipogenesis pathway. unl.edu

Beyond inhibiting the formation of new fat cells, another strategy to control fat mass is to promote the breakdown of stored fat (lipolysis) and the burning of the released fatty acids (fatty acid oxidation).

Currently, there is limited specific research on the direct effects of this compound on these processes in mature adipocytes. However, studies on its sister compound, Capsicoside G, have shown promising results. Capsicoside G promotes lipolysis, increasing the release of glycerol from mature 3T3-L1 adipocytes. scispace.comresearchgate.net This was associated with increased expression of key lipolytic enzymes, adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). researchgate.net Furthermore, Capsicoside G was found to induce the expression of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltransferase-1 (CPT-1). scispace.comresearchgate.net These findings for Capsicoside G suggest that a potential area for future research would be to investigate whether this compound shares these beneficial effects on lipid catabolism.

Transcriptional Regulation of Adipogenesis-Related Genes and Proteins

Exploration of Other Potential Cellular Bioactivities (Hypothetical/Future Research)

The established anti-adipogenic activity of this compound and its likely mechanism via AMPK activation open several avenues for future in vitro research. Given that AMPK is a central metabolic regulator, the effects of this compound could extend beyond adipocytes.

Future studies could explore:

Glucose Metabolism: Investigating whether this compound can enhance glucose uptake in muscle cells (e.g., C2C12 myotubes) or improve insulin sensitivity in various cell types, as these are known downstream effects of AMPK activation.

Anti-inflammatory Properties: Chronic low-grade inflammation is a hallmark of obesity, with macrophages in adipose tissue playing a key role. Future research could examine if this compound can modulate the inflammatory response in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a common in vitro model for inflammation.

Mitochondrial Biogenesis: AMPK activation is linked to the promotion of mitochondrial biogenesis, the process of generating new mitochondria. Investigating the effect of this compound on the expression of PGC-1α, a master regulator of this process, could reveal another dimension of its metabolic benefits at the cellular level.

Induction of Browning in White Adipocytes: A current therapeutic strategy for obesity involves the "browning" of white adipocytes into more metabolically active, thermogenic "brite" or beige adipocytes. As AMPK activation can contribute to this process, future studies could assess whether this compound induces the expression of browning markers like UCP1 in cultured white adipocytes.

These potential research directions could broaden the understanding of this compound's bioactivity and its potential applications as a multi-target metabolic modulator.

Investigating Antioxidant Mechanisms in Cellular Systems

Currently, there is a lack of specific studies investigating the antioxidant mechanisms of purified this compound in cellular systems. While extracts of Capsicum annuum, which have been shown to contain this compound, exhibit antioxidant properties, the direct contribution and specific mechanisms of Capsaicin A have not been individually characterized. mdpi.com Research on other compounds from Capsicum, such as capsaicin, has shown various antioxidant effects, but these findings cannot be directly extrapolated to this compound. nih.govmdpi.comnih.gov

Evaluating Anti-inflammatory Pathways at the Cellular Level

Assessing Antimicrobial Action Mechanisms

There is a significant gap in the scientific literature regarding the specific antimicrobial action mechanisms of this compound. Although various extracts from Capsicum plants and the compound capsaicin have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi, the efficacy and mechanistic action of isolated this compound have not been reported. unich.itnih.govacs.orgnih.gov Studies on other saponins suggest that antimicrobial activity can be linked to membrane permeabilization, but specific research confirming this or other mechanisms for this compound is not available. acs.org

Q & A

Q. What spectroscopic and chromatographic methods are most reliable for characterizing the structural identity of Capsicoside A?

this compound’s structure (C₅₄H₉₂O₂₈, molecular weight 1422.65 g/mol) is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). Polarimetry ([α]ᴅ = -37.1 in pyridine) and infrared (IR) spectroscopy further validate functional groups like glycosidic bonds. Chromatographic isolation via reverse-phase HPLC with UV detection (λ = 205–210 nm) ensures purity, as described in spectral datasets .

Q. How can researchers optimize the extraction of this compound from Capsicum annuum while minimizing co-extraction of interfering compounds?

A sequential solvent extraction (e.g., ethanol-water gradients) coupled with solid-phase extraction (SPE) using C18 cartridges effectively isolates this compound. Polar solvents (e.g., 70% ethanol) maximize yield, while centrifugal partition chromatography (CPC) reduces polysaccharide interference. Quantification via LC-MS/MS with internal standards (e.g., deuterated analogs) improves accuracy .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Standard assays include:

- Antioxidant activity : DPPH/ABTS radical scavenging, FRAP.

- Anti-inflammatory : COX-2 inhibition, TNF-α ELISA in macrophage models.

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7). Ensure dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid for antioxidants) to validate results .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be systematically addressed?

Discrepancies (e.g., varying IC₅₀ values) may arise from differences in:

- Cell culture conditions (e.g., serum concentration, passage number).

- Compound solubility (use of DMSO vs. aqueous buffers).

- Assay protocols (incubation time, endpoint detection). Mitigate by standardizing protocols (e.g., NIH/WHO guidelines), validating purity (>95% by HPLC), and cross-testing in multiple cell lines. Meta-analyses of published data using tools like RevMan can identify trends .

Q. What experimental strategies are effective in elucidating the biosynthetic pathway of this compound in Capsicum annuum?

Combine genomic (RNA-seq to identify glycosyltransferase genes), metabolomic (LC-MS/MS profiling of intermediates), and isotopic labeling (¹³C-glucose tracing) approaches. CRISPR-Cas9 knockout models can confirm enzyme roles. Comparative transcriptomics with non-producing species (e.g., Capsicum chinense) may highlight regulatory mechanisms .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Pharmacokinetics : Administer radiolabeled this compound (³H/¹⁴C) to rodents; collect plasma/tissue samples at timed intervals for LC-MS analysis. Calculate AUC, Cₘₐₓ, t₁/₂.

- Toxicity : OECD 423 acute toxicity guidelines (dose escalation in zebrafish/mice), followed by histopathology and serum biochemistry (ALT, AST, creatinine). Include a positive control (e.g., cisplatin for nephrotoxicity) .

Q. What computational methods are robust for predicting this compound’s molecular targets and mechanism of action?

Use molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB, AlphaFold). Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD measurements) and RNA interference (siRNA knockdown of target genes). Pathway enrichment analysis (DAVID, KEGG) identifies affected biological processes .

Methodological Guidance for Data Integrity

Q. How can researchers ensure reproducibility of this compound’s bioactivity assays?

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Fit data to nonlinear regression models (e.g., Hill equation, four-parameter logistic curve) using GraphPad Prism. Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test or robust regression .

Literature and Data Management

Q. How should researchers navigate gaps in existing literature on this compound’s structural analogs?

Q. What criteria should guide the selection of spectroscopic data for publication in this compound studies?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.